1-(Naphthalen-1-yl)cyclohexanecarbonitrile
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Overview
Description
1-(Naphthalen-1-yl)cyclohexanecarbonitrile is an organic compound characterized by a naphthalene ring attached to a cyclohexanecarbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)cyclohexanecarbonitrile can be synthesized through several methods, including:
Nucleophilic substitution reactions: Involving the reaction of naphthalen-1-yl halides with cyclohexanecarbonitrile under specific conditions.
Cyanation reactions: Using naphthalen-1-ol as a starting material, followed by a cyanation step to introduce the cyano group.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: Converting the naphthalene ring to naphthoquinones or other oxidized derivatives.
Reduction: Reducing the cyano group to amines or other reduced forms.
Substitution: Replacing hydrogen atoms on the naphthalene ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Naphthoquinones, naphthalene di- and tri-carboxylic acids.
Reduction: 1-(Naphthalen-1-yl)cyclohexanecarboximidamide.
Substitution: Substituted naphthalenes with various functional groups.
Scientific Research Applications
1-(Naphthalen-1-yl)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Naphthalen-1-yl)cyclohexanecarbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it might inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: Targets bacterial cell wall synthesis or protein synthesis.
Anticancer: Inhibits enzymes involved in DNA replication or cell cycle regulation.
Comparison with Similar Compounds
1-(Naphthalen-2-yl)cyclohexanecarbonitrile: Similar structure but different position of the naphthalene ring attachment.
Naphthalene-1-carbonitrile: Lacks the cyclohexanecarbonitrile group.
Properties
IUPAC Name |
1-naphthalen-1-ylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c18-13-17(11-4-1-5-12-17)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10H,1,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLHIXVOQWSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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